2,4,6-Triphenylpyrylium tetrafluoroborate

Catalog No.
S635378
CAS No.
448-61-3
M.F
C23H17BF4O
M. Wt
396.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenylpyrylium tetrafluoroborate

CAS Number

448-61-3

Product Name

2,4,6-Triphenylpyrylium tetrafluoroborate

IUPAC Name

2,4,6-triphenylpyrylium;tetrafluoroborate

Molecular Formula

C23H17BF4O

Molecular Weight

396.2 g/mol

InChI

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1

InChI Key

VQYPWMWEJGDSTF-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

2,4,6-triphenylpyrylium tetrafluoroborate, TPPBF4

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Photooxidation Sensitizer

,4,6-Triphenylpyrylium tetrafluoroborate is a compound used as a photosensitizer in scientific research. A photosensitizer is a molecule that absorbs light and transfers the absorbed energy to another molecule, often leading to a chemical reaction. In the case of 2,4,6-Triphenylpyrylium tetrafluoroborate, it has been used to:

  • Carry out the photooxidation of catechol: Catechol is a small organic molecule found in many biological systems. Photooxidation is a light-induced chemical reaction that involves the addition of oxygen. In a study, 2,4,6-Triphenylpyrylium tetrafluoroborate was used as a photosensitizer to promote the photooxidation of catechol. )

Preparation of Other Photosensitizers

,4,6-Triphenylpyrylium tetrafluoroborate has also been used as a starting material for the preparation of other photosensitizers. These photosensitizers can then be used for various applications in scientific research, such as:

  • Solar energy conversion: Photosensitizers play a crucial role in developing solar cells that convert light energy into electrical energy. )
  • Photodynamic therapy: This is a type of cancer treatment that uses light and photosensitizers to kill cancer cells. )

2,4,6-Triphenylpyrylium tetrafluoroborate is an organic compound characterized by a pyrylium cation and a tetrafluoroborate anion. Its molecular formula is C23H17BF4O, and it features a pyrylium ring with three phenyl substituents at the 2, 4, and 6 positions. The compound is known for its bright coloration and photochemical properties, making it useful in various applications in organic chemistry and materials science. Its structure allows for significant electron delocalization, contributing to its reactivity and stability under certain conditions .

As mentioned earlier, the primary mechanism of action of 2,4,6-Triphenylpyrylium tetrafluoroborate involves its role as a photosensitizer. Upon light absorption, the molecule reaches an excited state and transfers energy to a target molecule, promoting a chemical reaction. However, a detailed description of the specific interaction with other molecules in various reactions is not documented in the retrieved sources [, ].

.
  • Fluorescence Quenching Studies: The compound is often used in research to explore mechanisms of fluorescence quenching and electron transfer dynamics.
  • Material Science: Due to its unique optical properties, it may be utilized in developing new materials with specific electronic or photonic characteristics.
  • The biological activity of 2,4,6-triphenylpyrylium tetrafluoroborate has been investigated primarily in the context of its toxicity and potential therapeutic applications:

    • Toxicity: It is classified as harmful if ingested or inhaled, indicating acute toxicity risks associated with exposure .
    • Potential Therapeutic

    Several methods exist for synthesizing 2,4,6-triphenylpyrylium tetrafluoroborate:

    • Condensation Reaction: A common method involves the condensation of benzaldehyde with acetophenone in the presence of boron trifluoride etherate. This reaction typically yields high-purity product suitable for further applications .
    • Metathesis Reactions: The compound can also be synthesized through metathesis reactions involving tosylate salts converted to triflimide salts, which subsequently yield the desired pyrylium salt .

    Studies focusing on the interactions of 2,4,6-triphenylpyrylium tetrafluoroborate have revealed insights into its reactivity:

    • Solvent Effects: Research indicates that solvent polarity significantly influences its electron transfer dynamics. For instance, differences in radical yield and recombination rates have been observed between chloroform and acetonitrile environments .
    • Charge Transfer Mechanisms: The compound's ability to undergo charge transfer processes has been extensively studied, revealing its potential utility in designing new electronic materials or sensors.

    Several compounds exhibit structural or functional similarities to 2,4,6-triphenylpyrylium tetrafluoroborate. Here are some notable examples:

    Compound NameStructure/FeaturesUnique Aspects
    2,4-Diphenylpyrylium tetrafluoroborateSimilar pyrylium structure with two phenyl groupsLess sterically hindered than triphenyl derivative
    1-Methyl-2,4-diphenylpyrylium tetrafluoroborateMethyl substitution at position 1Enhanced solubility and altered electronic properties
    TriphenylmethanolContains three phenyl groups but lacks the pyrylium ringDifferent reactivity; more stable under ambient conditions

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302+H312+H332 (90.7%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
    acute toxicity, dermal;
    acute toxicity, inhalation];
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    448-61-3

    Dates

    Modify: 2023-08-15

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